molecular formula C4H10N2O4S2 B8365872 4-Thiomorpholinesulfonamide, 1,1-dioxide CAS No. 4157-99-7

4-Thiomorpholinesulfonamide, 1,1-dioxide

Cat. No.: B8365872
CAS No.: 4157-99-7
M. Wt: 214.3 g/mol
InChI Key: NHJFHAQBMGFFPV-UHFFFAOYSA-N
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Description

4-Thiomorpholinesulfonamide, 1,1-dioxide is a chemical compound with the molecular formula C4H10N2O4S2. It is a derivative of thiomorpholine, a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiomorpholinesulfonamide, 1,1-dioxide typically involves the oxidation of thiomorpholine-4-sulfonamide. One common method includes the use of hydrogen peroxide as an oxidizing agent under acidic conditions. The reaction proceeds as follows:

Thiomorpholine-4-sulfonamide+H2O24-Thiomorpholinesulfonamide, 1,1-dioxide+H2O\text{Thiomorpholine-4-sulfonamide} + \text{H}_2\text{O}_2 \rightarrow \text{this compound} + \text{H}_2\text{O} Thiomorpholine-4-sulfonamide+H2​O2​→4-Thiomorpholinesulfonamide, 1,1-dioxide+H2​O

The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced oxidation techniques and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Thiomorpholinesulfonamide, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it back to thiomorpholine-4-sulfonamide.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

Scientific Research Applications

4-Thiomorpholinesulfonamide, 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Thiomorpholinesulfonamide, 1,1-dioxide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine-4-sulfonamide: The precursor to 4-Thiomorpholinesulfonamide, 1,1-dioxide.

    Sulfonamide Derivatives: Compounds with similar sulfonamide functional groups.

Uniqueness

This compound is unique due to its specific structural features and the presence of both sulfur and nitrogen atoms in its ring.

Properties

CAS No.

4157-99-7

Molecular Formula

C4H10N2O4S2

Molecular Weight

214.3 g/mol

IUPAC Name

1,1-dioxo-1,4-thiazinane-4-sulfonamide

InChI

InChI=1S/C4H10N2O4S2/c5-12(9,10)6-1-3-11(7,8)4-2-6/h1-4H2,(H2,5,9,10)

InChI Key

NHJFHAQBMGFFPV-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1S(=O)(=O)N

Origin of Product

United States

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